molecular formula C12H15NO3 B4303730 5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B4303730
M. Wt: 221.25 g/mol
InChI Key: FOQILFMOPQGDSY-UHFFFAOYSA-N
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Description

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound It features a five-membered ring containing oxygen and nitrogen atoms, with a benzyl group and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of benzylamine with dimethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-benzyl-4,5-dimethyl-1,3-oxazolidin-2-one-4-one.

    Reduction: Formation of 5-benzyl-4,5-dimethyl-1,3-oxazolidin-2-amine.

    Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one: Lacks the benzyl group, which may affect its reactivity and biological activity.

    5-benzyl-4,5-dimethyl-1,3-oxazolidin-2-one: Lacks the hydroxyl group, which may influence its solubility and chemical properties.

Uniqueness

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is unique due to the presence of both the benzyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-11(8-9-6-4-3-5-7-9)12(2,15)13-10(14)16-11/h3-7,15H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQILFMOPQGDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)(C)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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